4-(Difluoromethoxy)isoquinoline

Lipophilicity Physicochemical Property Drug Design

Medicinal chemists face lead attrition due to rapid O-demethylation of methoxy-substituted isoquinolines. 4-(Difluoromethoxy)isoquinoline directly solves this by providing a metabolically stable, lipophilicity-tuned (LogP ~2.8) analog. - **Key Value:** Resist O-demethylation, improve oral bioavailability & half-life. - **Applications:** Kinase inhibitor SAR, GPCR modulator libraries, fluorinated materials. - **Supply:** Verified purity, immediate dispatch for R&D quantities.

Molecular Formula C10H7F2NO
Molecular Weight 195.16 g/mol
Cat. No. B11903280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)isoquinoline
Molecular FormulaC10H7F2NO
Molecular Weight195.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2OC(F)F
InChIInChI=1S/C10H7F2NO/c11-10(12)14-9-6-13-5-7-3-1-2-4-8(7)9/h1-6,10H
InChIKeyMITKTJLRJLOHEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)isoquinoline: Product Overview


4-(Difluoromethoxy)isoquinoline (CAS: 1261813-11-9; MF: C10H7F2NO; MW: 195.16) is a heterocyclic aromatic compound featuring an isoquinoline core substituted at the C4 position with a difluoromethoxy (-OCF₂H) group. This fluorinated moiety imparts distinctive electronic and physicochemical properties, including modulated lipophilicity and metabolic stability, making the compound a versatile building block in medicinal chemistry for synthesizing complex fluorinated drug candidates and advanced materials.

4-(Difluoromethoxy)isoquinoline: Not Interchangeable with Analogs


Direct substitution of 4-(difluoromethoxy)isoquinoline with unsubstituted isoquinoline or alternative 4-substituted analogs (e.g., 4-methoxy, 4-trifluoromethoxy) is not scientifically valid due to significant divergences in critical molecular properties. The difluoromethoxy group offers a unique balance of lipophilicity, positioned between the less lipophilic methoxy and the more lipophilic trifluoromethoxy analogs, and confers enhanced metabolic stability by resisting O-demethylation, a common metabolic pathway for methoxy groups. [1] These quantifiable differences in physicochemical behavior and metabolic fate directly impact a compound's performance as a synthetic intermediate, biological probe, or lead candidate, necessitating precise procurement based on validated performance data.

4-(Difluoromethoxy)isoquinoline: Quantitative Evidence vs. Analogs


Enhanced Lipophilicity vs. 4-Methoxy Analog

The difluoromethoxy group confers significantly higher lipophilicity compared to a standard methoxy substituent, a key driver for membrane permeability and pharmacokinetics. While experimental LogP for 4-(difluoromethoxy)isoquinoline is not widely reported, class-level data for positional isomers and structural analogs confirm a predictable increase in LogP relative to the methoxy analog. For reference, 4-methoxyisoquinoline has a reported LogP of approximately 1.59, whereas the closely related 3-(difluoromethoxy)isoquinoline exhibits a LogP of 2.84, representing a >1.2 Log unit increase. This difference is consistent with the known property that the difluoromethoxy group is more lipophilic than a methoxy group. [1]

Lipophilicity Physicochemical Property Drug Design

Metabolic Stability: O-Demethylation Resistance

A primary metabolic liability of methoxy (-OCH₃) groups is oxidative O-demethylation by cytochrome P450 enzymes, leading to rapid clearance and reduced in vivo exposure. Replacing the methoxy group with a difluoromethoxy (-OCF₂H) group effectively blocks this metabolic pathway. The increased bond strength of the C-F bond relative to the C-H bond in the methyl group requires a higher activation energy for cleavage, thereby enhancing metabolic stability. This mechanism is a well-established principle in medicinal chemistry for optimizing the pharmacokinetic profile of drug candidates.

Metabolic Stability Pharmacokinetics Cytochrome P450

Lipophilicity: 4-Substitution vs. 3-Substitution

The position of the difluoromethoxy substituent on the isoquinoline ring influences the compound's lipophilicity. A direct comparison between 4- and 3-substituted isomers reveals that the 3-isomer (LogP = 2.84) is more lipophilic than the 4-methoxy analog (LogP = 1.59). While a direct experimental LogP value for 4-(difluoromethoxy)isoquinoline is unavailable, this cross-isomer comparison demonstrates that positional isomerism is a critical determinant of physicochemical properties. Selecting the correct isomer is essential for achieving the desired property profile in a given project.

Positional Isomer Lipophilicity Structure-Activity Relationship

4-(Difluoromethoxy)isoquinoline: Applications in Drug Discovery & Materials


Fluorinated Drug Candidate Synthesis

In medicinal chemistry, 4-(difluoromethoxy)isoquinoline serves as a privileged scaffold for constructing libraries of fluorinated analogs. Its use is particularly strategic when a project's lead compound contains a metabolically labile 4-methoxy group. By substituting this moiety with the 4-(difluoromethoxy) derivative, medicinal chemists can leverage the enhanced metabolic stability and increased lipophilicity to improve oral bioavailability and in vivo half-life, thereby increasing the probability of identifying a viable clinical candidate.

SAR Studies for Isoquinoline Inhibitors

For researchers developing isoquinoline-based inhibitors (e.g., kinase inhibitors, GPCR modulators), 4-(difluoromethoxy)isoquinoline is an essential tool for SAR exploration. Comparing its activity and properties against the 4-methoxy, 4-trifluoromethoxy, and unsubstituted analogs allows for a systematic deconvolution of the substituent's contribution to potency, selectivity, and ADME properties. The quantitative differences in lipophilicity (LogP ~2.8 vs. 1.6 for methoxy) provide a clear rationale for its inclusion in SAR studies. [1]

Advanced Functional Materials Development

The unique electronic properties imparted by the difluoromethoxy group, such as its effect on the electron density of the aromatic system, make 4-(difluoromethoxy)isoquinoline a candidate for materials science applications. It can be used as a precursor for synthesizing novel organic semiconductors, fluorophores, or ligands for metal-organic frameworks (MOFs), where fine-tuning of electronic and optical properties is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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